3-(Piperidin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and piperidine moieties, along with a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the 3-methylbenzenesulfonyl piperazine derivative.
Cyclization to Form Pyridazine: The piperazine derivative is then reacted with a suitable precursor to form the pyridazine ring. This step often involves cyclization reactions under acidic or basic conditions.
Introduction of Piperidine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonyl and pyridazine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and antitumor agent.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents.
Chemical Biology: It is utilized in chemical biology to probe cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(4-BENZYLPIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE: This compound shares the piperazine moiety and exhibits similar biological activities.
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Another compound with a piperazine core, known for its antimicrobial properties.
Uniqueness
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern and the presence of both piperazine and piperidine moieties, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H27N5O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C20H27N5O2S/c1-17-6-5-7-18(16-17)28(26,27)25-14-12-24(13-15-25)20-9-8-19(21-22-20)23-10-3-2-4-11-23/h5-9,16H,2-4,10-15H2,1H3 |
InChI Key |
WHMGFHSQVKYLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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